molecular formula C9H8BrN B2529582 5-Bromo-2,4-dimethylbenzonitrile CAS No. 807628-76-8

5-Bromo-2,4-dimethylbenzonitrile

Cat. No.: B2529582
CAS No.: 807628-76-8
M. Wt: 210.074
InChI Key: MUESXHWNYAMOEX-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethylbenzonitrile is an organic compound with the molecular formula C9H8BrN and a molecular weight of 210.07 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and two methyl groups. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dimethylbenzonitrile typically involves the bromination of 2,4-dimethylbenzonitrile. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually include a solvent like acetic acid or carbon tetrachloride, and the reaction is conducted at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The process is designed to maximize yield and minimize by-products, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2,4-dimethylbenzonitrile is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethylbenzonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,4-dimethylbenzonitrile is unique due to the presence of both bromine and two methyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

5-bromo-2,4-dimethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-3-7(2)9(10)4-8(6)5-11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUESXHWNYAMOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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